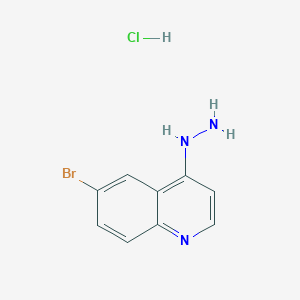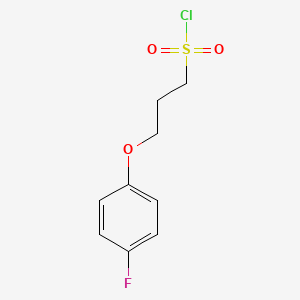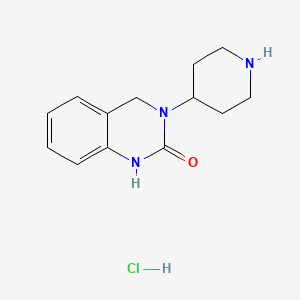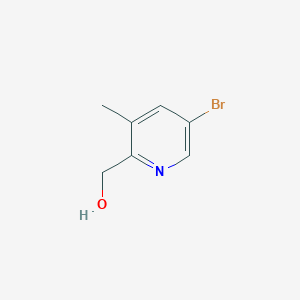![molecular formula C7H3BrClNS B1341976 2-Bromo-7-chlorothieno[3,2-b]pyridine CAS No. 225385-05-7](/img/structure/B1341976.png)
2-Bromo-7-chlorothieno[3,2-b]pyridine
概要
説明
2-Bromo-7-chlorothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for 2-Bromo-7-chlorothieno[3,2-b]pyridine is 1S/C7H3BrClNS/c8-6-3-5-7(11-6)4(9)1-2-10-5/h1-3H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-7-chlorothieno[3,2-b]pyridine is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis and Derivatization 2-Bromo-7-chlorothieno[3,2-b]pyridine serves as a key intermediate in the synthesis of various thienopyridine derivatives, showcasing its versatility in organic synthesis. The compound can undergo electrophilic substitution to yield chloro, bromo, and iodo derivatives. It also participates in lithiation reactions, leading to derivatives with halo, formyl, acetyl, and hydroxymethyl substituents at specific positions. Such chemical transformations are fundamental for creating compounds with potential pharmacological activities or for materials science applications (Klemm & Louris, 1984).
Fluorescence Studies The fluorescence properties of thienopyridine derivatives are significantly influenced by donor-acceptor substituents. Research on 2-bromo-7-chlorothieno[3,2-b]pyridine derivatives has shown that the introduction of specific substituents can enhance fluorescence, making these compounds useful for optical materials and sensors. The understanding of how structural modifications affect the absorption emission properties and fluorescent quantum yields is crucial for designing compounds with desired optical characteristics (Toche & Chavan, 2013).
Chemical Reactivity and Modification Explorations into the reactivity of thienopyridine N-oxides derived from 2-bromo-7-chlorothieno[3,2-b]pyridine have broadened the scope of derivatization strategies. These studies demonstrate the compound's capability to undergo reactions leading to nitro-N-oxide, chloro-N-oxide, and bromo-N-oxide derivatives, among others. Such derivatives are pivotal in synthetic chemistry, serving as precursors for further functionalization or as key compounds in the study of heterocyclic chemistry (Klemm et al., 1985).
Substituent Effects on Properties Investigations into the effects of various substituents on the absorption and fluorescence properties of thienopyridine derivatives underscore the compound's utility in the development of new materials with specific optical properties. Such studies are essential for the advancement of organic electronics and photonic devices, where the fine-tuning of electronic and optical behaviors is necessary (Chavan, Toche, & Chavan, 2017).
Safety And Hazards
The safety information for 2-Bromo-7-chlorothieno[3,2-b]pyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
特性
IUPAC Name |
2-bromo-7-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-5-7(11-6)4(9)1-2-10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQZXNHMUDHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593325 | |
| Record name | 2-Bromo-7-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-chlorothieno[3,2-b]pyridine | |
CAS RN |
225385-05-7 | |
| Record name | 2-Bromo-7-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)


